molecular formula C6H6O2S B1210024 Benzenesulfinic acid CAS No. 618-41-7

Benzenesulfinic acid

Cat. No. B1210024
CAS RN: 618-41-7
M. Wt: 142.18 g/mol
InChI Key: JEHKKBHWRAXMCH-UHFFFAOYSA-N
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Description

Benzenesulfinic acid is an organosulfur compound . It is often stored in the form of alkali metal salts . Its aqueous solution is strongly acidic .


Synthesis Analysis

The synthesis of Benzenesulfinic acid has been explored in various studies. One method involves the reaction of organic halides and sodium benzenesulfinate using higher alcohols or diols as solvents . Another approach involves the reaction of benzenesulfinic acid with glycals under various conditions .


Molecular Structure Analysis

The molecular structure of Benzenesulfinic acid has been investigated using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations .


Chemical Reactions Analysis

Benzenesulfinic acid exhibits typical reactions of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . It undergoes rhodium-catalyzed desulfinative coupling with aldehydes to yield ketones .


Physical And Chemical Properties Analysis

Benzenesulfinic acid is a colorless crystal solid . It is highly water-soluble and a strong acid with a pKa of –2.8 . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .

Scientific Research Applications

Inhibitors for Human Neutrophil Elastase (hNE)

Benzenesulfonic acid derivatives have been synthesized and evaluated as competitive inhibitors for hNE . These inhibitors are particularly significant for the treatment of Acute Respiratory Distress Syndrome (ARDS), a severe condition often associated with COVID-19. One such compound, identified as 4f, demonstrated moderate inhibitory activity against hNE, with an IC50 value of 35.2 μM . Understanding the binding mode of these compounds to hNE can aid in the development of effective treatments for ARDS.

Brønsted Acid Catalyst in Hydrophobic MOFs

Benzenesulfonic acid has been grafted onto UIO-66, a type of Metal-Organic Framework (MOF), to create a stable Brønsted acid catalyst with improved hydrophobicity . This modification enhances the MOF’s stability in aqueous phase catalysis, particularly for the hydrolysis of cyclohexyl acetate to cyclohexanol. The hydrophobicity introduced by benzenesulfonic acid grafting helps protect the material from attack by hydroxyl polar molecules, thus maintaining its structural integrity during catalysis .

Synthesis of Aryl Sulfones and Vinyl Sulfones

Benzenesulfinic acid sodium salt is used in the synthesis of sulfones by reacting with organic halides and sodium benzenesulfinate. This reaction typically occurs in higher alcohols or diols as solvents . The process is also employed in the synthesis of aryl sulfones via copper-catalyzed cross-coupling with boronic acids and vinyl sulfones through reaction with vicinal dibromides .

Alkylation of Thiophenic Sulfur

The catalytic performance of benzenesulfonic acid has been explored for the alkylation of thiophenic sulfur compounds with diene . This process is part of efforts to achieve deep desulfurization of gasoline, which is crucial for meeting stringent environmental regulations. Under optimized conditions, the conversion of thiophene was nearly 73%, demonstrating the potential of benzenesulfonic acid as an effective catalyst for this application .

Oxygen Exchange Studies

Research into the oxygen exchange rates of various sulfinic acids has revealed that p-toluenesulfinic acid, a derivative of benzenesulfinic acid, exchanges oxygen at a much faster rate than methyl phenyl sulfoxide . This kind of study is important for understanding the reactivity and potential applications of sulfinic acids in various chemical processes.

Medicinal Chemistry

Benzenesulfonic acid derivatives are being investigated for their potential medicinal applications. For instance, they are studied for their role as inhibitors in various biological pathways, which could lead to the development of new drugs . The versatility of benzenesulfonic acid in medicinal chemistry stems from its ability to be modified into a wide range of derivatives, each with unique biological activities.

Safety And Hazards

Benzenesulfinic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

benzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKKBHWRAXMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210797
Record name Benzenesulfinic acid
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Molecular Weight

142.18 g/mol
Source PubChem
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Product Name

Benzenesulfinic acid

CAS RN

618-41-7
Record name Benzenesulfinic acid
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Synthesis routes and methods I

Procedure details

25% HCl was added dropwise to benzenesulfinic acid sodium salt (2.0 g), till the solid dissolved. This mixture was extracted with ethyl acetate (30 ml), dried (Na2SO4) and concentrated to give benzenesulfinic acid (1.5 g). To an ice-cooled mixture of benzenesulfinic acid (1.48 g, 10.5 mmol) and calcium chloride (1.15 g, 10.5 mmol) in dry CH2Cl2 a solution of (2RS, 6S)-6-(4-fluorophenoxymethyl)-2-methoxytetrahydropyran (0.5 g, 2.1 mmol) in dry CH2Cl2 (5 ml) was added. The reaction mixture was stirred for 4 h, filtered through celite and washed with CH2Cl2. The combined organic layer was washed with saturated aqueous Na2CO3, water, brine and dried (Na2SO4). The solvent was removed under vacuum and the residue was purified on a silica gel column using light petroleum-ethyl acetate (4:1) as eluent to afford pure (2RS, 6S)-6-benzenesulfonyl-2-(4-fluorophenoxymethyl)-tetrahydropyran (0.5 g, 70%) as a viscous liquid. TLC:ethyl acetate-light petroleum (1:3), Rf=0.4. 1H NMR (CDCl3, 200 MHz): δ 1.5 (m, 2H), 1.75-2.0 (m, 2H), 2.2-2.4 (m, 1H), 2.6-2.8 (m, 1H), 3.75-3.9 (m, 2H), 4.65 (d, 1H), 4.85-5.0 (m, 1H), 6.7-7.0 (m, 4H), 7.5-7.7 (m, 3H), 7.95 (d, J=5.4 Hz, 2H).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 g
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Reaction Step One

Synthesis routes and methods II

Procedure details

PhSO2Na (1.6579 g., 0.0101 mol) was dissolved in water (100 mL), while keeping an atmosphere of N2. HCl (12 M, 0.84 mL, 0.0101 mol). was added in order to produce PhSO2H. Benzoquinone (0.01 mol, 1.081 g) was added while flushing with N2. A white to grey precipitate was formed immediately. The solution was stirred for 5 min, filtered (glass sinter no. 3) under N2, washed with distilled water (20 mL) and dried under vacuum (+20C) over night. Yield 2.08 g. The product was identified by 1H- and 13CNMR spectroscopy.
Quantity
1.6579 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
0.84 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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